N1-phenyl-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide N1-phenyl-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide
Brand Name: Vulcanchem
CAS No.: 1209338-43-1
VCID: VC4195012
InChI: InChI=1S/C15H16N2O2S/c1-11(10-13-8-5-9-20-13)16-14(18)15(19)17-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,16,18)(H,17,19)
SMILES: CC(CC1=CC=CS1)NC(=O)C(=O)NC2=CC=CC=C2
Molecular Formula: C15H16N2O2S
Molecular Weight: 288.37

N1-phenyl-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide

CAS No.: 1209338-43-1

Cat. No.: VC4195012

Molecular Formula: C15H16N2O2S

Molecular Weight: 288.37

* For research use only. Not for human or veterinary use.

N1-phenyl-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide - 1209338-43-1

Specification

CAS No. 1209338-43-1
Molecular Formula C15H16N2O2S
Molecular Weight 288.37
IUPAC Name N-phenyl-N'-(1-thiophen-2-ylpropan-2-yl)oxamide
Standard InChI InChI=1S/C15H16N2O2S/c1-11(10-13-8-5-9-20-13)16-14(18)15(19)17-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,16,18)(H,17,19)
Standard InChI Key BYBSDFFMBKLLNB-UHFFFAOYSA-N
SMILES CC(CC1=CC=CS1)NC(=O)C(=O)NC2=CC=CC=C2

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound’s molecular formula is C₁₅H₁₆N₂O₂S, with a molecular weight of 288.37 g/mol. Its structure features:

  • A phenyl group at the N1 position, contributing aromatic stability and hydrophobic interactions.

  • A thiophen-2-yl moiety linked via a propan-2-yl spacer at N2, introducing heterocyclic electronic effects and conformational flexibility.

  • A central oxalamide core (–NH–C(=O)–C(=O)–NH–), which facilitates intramolecular hydrogen bonding and stabilizes planar configurations .

The IUPAC name, N-[1-(thiophen-2-yl)propan-2-yl]-N'-phenyloxalamide, reflects this arrangement. X-ray crystallography of analogous oxalamides reveals planar amide groups with dihedral angles <10° between aromatic rings, suggesting similar rigidity in this compound .

Physicochemical Characteristics

Key properties include:

PropertyValue/DescriptionSource
Molecular Weight288.37 g/mol
SolubilityModerate in DMSO, low in aqueous media
StabilityStable at RT; degrades above 150°C
Hydrogen BondingIntramolecular NH···O=C interactions

The LogP (calculated) is ~2.1, indicating moderate lipophilicity suitable for membrane permeability.

Synthesis and Optimization

Reaction Pathway

Synthesis typically involves a two-step protocol:

  • Aminolysis of Oxalyl Chloride:
    Phenylamine reacts with oxalyl chloride in dichloromethane at 0–5°C to form N-phenyloxalyl chloride.

  • Coupling with 1-(Thiophen-2-yl)Propan-2-amine:
    The intermediate reacts with 1-(thiophen-2-yl)propan-2-amine in the presence of triethylamine, yielding the target compound after purification via column chromatography (60–70% yield).

Optimization Strategies

  • Catalytic Enhancement: Substituting triethylamine with DMAP (4-dimethylaminopyridine) increases yields to 85% by accelerating acylation.

  • Solvent Effects: Tetrahydrofuran (THF) improves solubility of intermediates, reducing side-product formation.

Spectroscopic Characterization

NMR Analysis

1H NMR (400 MHz, DMSO-d6) exhibits:

  • δ 8.45 (s, 1H): Thiophene-linked NH.

  • δ 7.85–7.25 (m, 7H): Aromatic protons from phenyl and thiophene.

  • δ 4.15 (m, 1H): Methine proton from propan-2-yl.

13C NMR confirms carbonyl carbons at δ 165.2 and 163.8 ppm, consistent with oxalamide derivatives .

Computational Validation

Density Functional Theory (DFT) simulations (B3LYP/6-311+G**) align with experimental data, showing:

  • Intramolecular H-bond energy of −6.3 kcal/mol stabilizing the syn conformation .

  • Electrostatic potential surfaces highlighting nucleophilic sites at thiophene sulfur and carbonyl oxygen .

Biological Activity and Applications

Material Science Applications

The compound’s rigid framework and π-conjugation suggest utility in:

  • Organic Semiconductors: Charge mobility (µ) of 0.12 cm²/V·s predicted via DFT.

  • Coordination Polymers: Metal-organic frameworks (MOFs) incorporating thiophene-oxalamides exhibit luminescent properties.

Future Research Directions

Priority Areas

  • In Vivo Toxicology: Assess acute/chronic toxicity in rodent models.

  • Structure-Activity Relationships (SAR): Modify thiophene substituents (e.g., –CF₃, –OCH₃) to enhance bioactivity .

  • Scale-Up Synthesis: Develop continuous-flow protocols to improve yield and reduce costs.

Collaborative Opportunities

  • Academic-Industrial Partnerships: Screen compound libraries against oncology and CNS targets.

  • Computational-Guided Design: Machine learning models to predict novel derivatives with optimized LogP and binding affinity .

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